molecular formula C11H24N2O3S B14887527 N-CYclohexyl-N'-ethyl-N'-(2-hydroxyethyl)-N-methylsulfamide

N-CYclohexyl-N'-ethyl-N'-(2-hydroxyethyl)-N-methylsulfamide

Cat. No.: B14887527
M. Wt: 264.39 g/mol
InChI Key: QWKBKNHESJBSCL-UHFFFAOYSA-N
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Description

N-CYclohexyl-N’-ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide is a chemical compound with a complex structure that includes cyclohexyl, ethyl, hydroxyethyl, and methyl groups attached to a sulfamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYclohexyl-N’-ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide typically involves the reaction of cyclohexylamine with ethyl chloroformate to form N-cyclohexyl-N-ethylcarbamate. This intermediate is then reacted with 2-hydroxyethylamine and methylsulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-CYclohexyl-N’-ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfamides.

Scientific Research Applications

N-CYclohexyl-N’-ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of N-CYclohexyl-N’-ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N-methylsulfamide
  • N-Ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide
  • N-Cyclohexyl-N’-ethylsulfamide

Uniqueness

N-CYclohexyl-N’-ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H24N2O3S

Molecular Weight

264.39 g/mol

IUPAC Name

2-[[cyclohexyl(methyl)sulfamoyl]-ethylamino]ethanol

InChI

InChI=1S/C11H24N2O3S/c1-3-13(9-10-14)17(15,16)12(2)11-7-5-4-6-8-11/h11,14H,3-10H2,1-2H3

InChI Key

QWKBKNHESJBSCL-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)S(=O)(=O)N(C)C1CCCCC1

Origin of Product

United States

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